2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
描述
This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a substituted pyrazole ring and a tetrahydrobenzothiophene system. The pyrazole ring is substituted at the 3-position with a trifluoromethyl group (CF₃), a strong electron-withdrawing group known to enhance metabolic stability and lipophilicity in pharmaceuticals . At the 4-position, a bromine atom is present, which may contribute to halogen bonding interactions in biological targets. The tetrahydrobenzothiophene moiety includes a tert-butyl group at the 6-position, introducing steric bulk that could influence binding specificity, and a cyano group at the 3-position, which may modulate electronic properties.
属性
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrF3N4OS/c1-10-16(21)17(20(22,23)24)27-28(10)9-15(29)26-18-13(8-25)12-6-5-11(19(2,3)4)7-14(12)30-18/h11H,5-7,9H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBLGYRCZFBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C17H16BrF3N4OS
- Molecular Weight : 461.3 g/mol
- CAS Number : 357611-62-2
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. The trifluoromethyl group in the compound enhances its efficacy against various bacterial strains. In a study focusing on antimicrobial agents derived from pyrazoles, it was noted that similar structures showed minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .
Anticancer Potential
The pyrazole scaffold is recognized for its anticancer activity. Compounds with similar structures have been reported to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The incorporation of the trifluoromethyl group has been linked to increased potency in inhibiting cancer cell growth .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, potentially reducing inflammation and pain. Studies have shown that related compounds exhibit significant COX inhibition, which is crucial for developing anti-inflammatory drugs .
Study 1: Antimicrobial Efficacy
In a comparative study of several pyrazole derivatives, the compound demonstrated superior antibacterial activity against multiple strains of bacteria. It was found to be particularly effective against resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of various pyrazole derivatives included this compound. It was tested against breast cancer cell lines and showed a significant reduction in cell viability at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .
Summary of Findings
| Biological Activity | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | MIC values as low as 0.78 μg/ml against Gram-positive bacteria |
| Anticancer | Induction of apoptosis | Significant reduction in cell viability in breast cancer cell lines |
| Anti-inflammatory | COX inhibition | Reduced inflammation markers in vitro |
相似化合物的比较
Compound from :
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide (CAS: 838814-17-8)
- Molecular Formula : C₂₀H₁₈BrN₅O₂S₂
- Molar Mass : 504.42 g/mol
- Key Features: A triazole ring replaces the pyrazole in the target compound. Contains a hydroxyphenyl group (electron-donating) instead of CF₃ (electron-withdrawing). Shares the tetrahydrobenzothiophene-cyano-acetamide backbone .
Comparison :
- Electronic Effects : The hydroxyphenyl group in ’s compound may increase solubility but reduce metabolic stability compared to the CF₃ group in the target compound.
- pKa Differences : The predicted pKa of 7.54 for ’s compound suggests moderate acidity, likely due to the hydroxyphenyl group. The target compound’s CF₃ group could lower the pKa further, enhancing acidity at physiological pH.
Compound from :
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
- Key Features :
- An indole ring replaces the pyrazole/triazole systems.
- Includes a chlorobenzoyl group (electron-withdrawing) and a pyridine moiety (basic nitrogen).
Comparison :
- Binding Interactions : The indole and pyridine groups in 6y may engage in π-π stacking or hydrogen bonding, whereas the target compound’s pyrazole and CF₃ groups favor halogen bonding and hydrophobic interactions.
- Steric Profile : The tert-butyl group in both compounds suggests a design focus on steric shielding, but its placement on a phenyl ring in 6y versus the benzothiophene in the target compound may lead to divergent biological target profiles.
Physicochemical Property Comparison
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
